N-Hexylbutyramide

Description

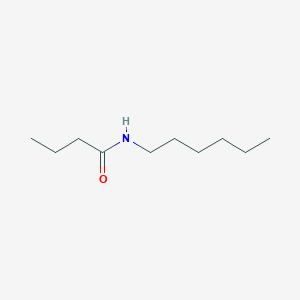

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-hexylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-3-5-6-7-9-11-10(12)8-4-2/h3-9H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVDTEDFGDNSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145429 | |

| Record name | N-Hexylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10264-17-2 | |

| Record name | N-Hexylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10264-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 8225 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexylbutyramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hexylbutyramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hexylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Hexylbutyramide

Biocatalytic Synthesis Approaches for N-Alkyl Amides

The pursuit of greener and more sustainable chemical processes has led to the exploration of biocatalysis for the synthesis of N-alkyl amides like N-Hexylbutyramide. Enzymes, with their high selectivity and ability to function under mild conditions, offer a significant advantage over many traditional chemical methods.

Enzyme-Catalyzed Amidation Protocols Utilizing Lipases (e.g., Candida antarctica lipase)

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have demonstrated considerable versatility and efficiency in catalyzing amidation reactions. diva-portal.orgresearchgate.net These enzymes can facilitate the direct condensation of a carboxylic acid and an amine to form an amide bond. In the context of this compound, this would involve the reaction between butyric acid and hexylamine (B90201).

Research has shown that lipases can be effectively used for the synthesis of a series of N-alkyl substituted amides. conicet.gov.ar One successful approach involves the condensation of equimolar amounts of a carboxylic acid with various alkyl amines in the presence of Candida antarctica lipase. conicet.gov.ar This reaction is often carried out in a non-solvent system, which simplifies the process by eliminating the need for organic solvents and any activating agents. conicet.gov.ar The direct amidation of free carboxylic acids with amines using CALB has been reported as a simple and convenient method for a wide range of substrates. researchgate.net

Another enzymatic strategy involves a two-step process where the fatty acid is first reacted with an alcohol, such as ethanol, to form the corresponding ethyl ester. conicet.gov.ar This ester then acts as the acylating agent for the amine in a subsequent lipase-catalyzed reaction. conicet.gov.ar

Optimizing Reaction Parameters for this compound Production via Biocatalysis

To maximize the yield and efficiency of the biocatalytic synthesis of this compound, several reaction parameters must be carefully optimized. These include temperature, enzyme loading, substrate molar ratio, and reaction time.

Temperature: The activity of lipases is highly temperature-dependent. Studies have shown that for lipase-catalyzed amidation, an increase in temperature can enhance the reaction rate. For instance, in the synthesis of phenylglycolamide, the yield increased when the temperature was raised from 40 to 60°C. nih.gov However, temperatures exceeding the enzyme's optimal range can lead to denaturation and a subsequent decrease in product yield. nih.gov For the synthesis of some carbohydrate esters, yields progressively increased from 20°C to 60°C. mdpi.com A study on the synthesis of N-acylvanillylamines also highlighted that while higher temperatures reduce reaction times, maximum conversion can still be achieved at room temperature over a longer period. conicet.gov.ar

Enzyme Loading: The concentration of the enzyme is a critical factor. In the synthesis of an aromatic amide, an enzyme loading of 15 wt% was found to be optimal. nih.gov The ideal amount of enzyme is often a balance between achieving a high reaction rate and minimizing costs, as enzymes can be a significant expense in the process. researchgate.net

Reaction Time: The duration of the reaction is another key parameter. In the lipase-catalyzed synthesis of N-alkyl substituted amides, reaction times of 16-20 hours have been reported to give appreciable yields. conicet.gov.ar For the synthesis of phenylglycolamide, the optimal reaction time was determined to be 19 hours. nih.gov

An example of optimized reaction conditions from a study on N-alkyl substituted amides is presented below:

| Parameter | Condition | Reference |

|---|---|---|

| Enzyme | Candida antarctica lipase | conicet.gov.ar |

| Temperature | 60-90°C | conicet.gov.ar |

| Reaction Time | 16-20 h | conicet.gov.ar |

| System | Non-solvent | conicet.gov.ar |

| Yield | 77.4-82.3% | conicet.gov.ar |

Stereoselective and Regioselective Considerations in Biocatalytic Amide Synthesis

A significant advantage of using enzymes in synthesis is their inherent stereoselectivity and regioselectivity. mdpi.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. google.com Lipases are well-known for their ability to catalyze kinetic resolutions of racemic mixtures, a property that has been exploited on an industrial scale. rsc.org In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic amine, leaving the other enantiomer unreacted. rsc.org This allows for the separation and isolation of enantiomerically pure compounds. For example, lipase-catalyzed asymmetric aminolysis has been used to prepare enantiopure caffeic acid amides with an enantiomeric excess of 98.5%. nih.gov This principle can be applied to the synthesis of chiral amides, where the enzyme's active site preferentially binds to one enantiomer, leading to a highly stereoselective transformation. mdpi.com

Regioselectivity is the preference for reaction at one functional group over another. mdpi.com In molecules with multiple reactive sites, such as amino alcohols, enzymes can exhibit remarkable regioselectivity. For instance, the commercial immobilized lipase Novozym 435 has shown excellent regioselectivity for the N-acylation of phenylglycinol, a compound containing both an amino and a hydroxyl group. frontiersin.org This selectivity is attributed to the specific structure of the enzyme's active site, which favors the reaction at the amine group over the hydroxyl group. frontiersin.org This is a significant advantage over traditional chemical methods where protecting groups are often required to achieve such selectivity. frontiersin.org

Conventional Organic Synthesis Routes for this compound and Structural Analogues

Alongside biocatalytic methods, conventional organic synthesis provides robust and well-established routes to this compound and its analogues. These methods typically involve the formation of the amide bond through various chemical activation strategies.

Amidation Reactions for Formation of the Butyramide (B146194) Core

The formation of the butyramide core of this compound can be achieved through several classical amidation reactions. One of the most common methods involves the reaction of a butyric acid derivative with an amine.

A widely used approach is the reaction of butyryl chloride with an amine. masterorganicchemistry.com In this case, butyryl chloride, an activated form of butyric acid, would react readily with hexylamine to form this compound. This reaction is a type of nucleophilic acyl substitution and is generally efficient. masterorganicchemistry.com

Another strategy involves the use of coupling agents . Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct condensation of butyric acid and hexylamine. masterorganicchemistry.comsmolecule.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. masterorganicchemistry.com

Strategies for N-Alkylation and Introduction of the Hexyl Moiety

An alternative approach to synthesizing this compound is to start with butyramide and then introduce the hexyl group through an N-alkylation reaction.

One method involves the reaction of a primary amide with an alkyl halide . acs.org In this case, butyramide could be reacted with a hexyl halide, such as hexyl bromide, to form this compound. This reaction may require a base to deprotonate the amide, making it a more effective nucleophile.

A more recent and sustainable approach is the catalytic N-alkylation of amides with alcohols . nih.gov This method utilizes a catalyst, such as a ruthenium or cobalt-based nanocatalyst, to facilitate the reaction between a primary amide and an alcohol. nih.govnih.gov For the synthesis of this compound, this would involve the reaction of butyramide with 1-hexanol. This process is atom-economical, with water being the only byproduct. nih.gov Studies have shown that N-alkylation of benzamides with various alcohols proceeds with good to excellent yields in the presence of such catalysts. chemrxiv.org

The following table summarizes some conventional synthesis approaches:

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Butyryl chloride + Hexylamine | Common and efficient method for amide bond formation. | masterorganicchemistry.com |

| Coupling Agent-Mediated Amidation | Butyric acid + Hexylamine + Coupling Agent (e.g., DCC, EDC) | Activates the carboxylic acid for reaction with the amine. | masterorganicchemistry.comsmolecule.com |

| N-Alkylation with Alkyl Halide | Butyramide + Hexyl bromide | Introduces the alkyl group to a pre-formed amide. | acs.org |

| Catalytic N-Alkylation with Alcohol | Butyramide + 1-Hexanol + Catalyst (e.g., Ru or Co-based) | Atom-economical and sustainable method. | nih.govnih.gov |

Synthesis of this compound Derivatives with Heterocyclic Systems (e.g., Imidazole-Amide Conjugates)

The conjugation of an this compound moiety with heterocyclic systems, such as imidazole (B134444), results in molecules with potential applications in various fields of chemical and biological research. The synthesis of these conjugates involves the formation of an amide bond, which can be achieved through several synthetic strategies. These strategies often require the activation of the carboxylic acid or the use of coupling agents to facilitate the reaction between the butyric acid derivative and the hexylamine, along with the introduction of the imidazole ring.

One specific example found in the literature is the synthesis of 4-(2-amino-1H-imidazol-4-yl)-N-hexyl-butyramide hydrochloride. google.com The general procedure for obtaining this compound involves the reaction of 2-amino-4-(3-hexylcarbamoyl-propyl)-imidazole-1-carboxylic acid tert-butyl ester. google.com This precursor already contains the this compound and the imidazole components. The final step to yield the hydrochloride salt suggests a deprotection of a protecting group on the imidazole ring. google.com

More general methodologies for the formation of amide bonds involving imidazole are also applicable to the synthesis of this compound-imidazole conjugates. Imidazole and its derivatives can act as catalysts in amidation reactions. For instance, a method for the direct synthesis of secondary amides from carboxylic acids utilizes imidazole as a low-cost and readily available catalyst, with urea (B33335) serving as the nitrogen source. rsc.orgrsc.org In this approach, butyric acid could be reacted with hexylamine in the presence of an imidazole catalyst to form this compound. To create an imidazole conjugate, a butyric acid derivative bearing an imidazole moiety would be required.

Another strategy involves the in situ generation of highly reactive acyl imidazolium (B1220033) ions. acs.orgunimi.it These intermediates are powerful acyl transfer agents and can react with amines to form amides under mild conditions. acs.org For the synthesis of an this compound-imidazole conjugate, butyric acid could be activated with a reagent like N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in the presence of N-methylimidazole (NMI). acs.org The resulting acyl imidazolium would then readily react with hexylamine to furnish the desired amide. This method is noted for its high yields, even with sterically hindered components. acs.org

The synthesis of imidazole-containing building blocks is also a key aspect. Various methods exist for the synthesis of substituted imidazoles, such as the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. ajrconline.org By choosing appropriate starting materials, an imidazole ring with a functional group suitable for coupling with the this compound backbone can be prepared. For example, an imidazole derivative with a carboxylic acid or an amino group could be synthesized and then coupled with hexylamine or butyric acid, respectively.

The table below summarizes a plausible synthetic approach for an this compound-imidazole conjugate based on the available literature.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Butyric acid, Hexylamine | Imidazole (catalyst), Urea | This compound |

| 2 | Imidazole-4-carboxylic acid, Hexylamine | Coupling agent (e.g., DCC, HATU) | N-Hexyl-1H-imidazole-4-carboxamide |

| 3 | 4-(Bromomethyl)-1H-imidazole, this compound | Base (e.g., NaH) | 1-((1H-Imidazol-4-yl)methyl)-N-hexylbutyramide |

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of amides like this compound is an area of increasing importance, driven by the need for more environmentally benign and sustainable chemical processes. Traditional methods for amide bond formation often rely on stoichiometric amounts of coupling reagents, which generate significant quantities of waste. catalyticamidation.info Green alternatives focus on catalytic processes, the use of safer solvents, and the reduction of energy consumption and waste generation. unimi.itgoogle.com

Biocatalysis represents a cornerstone of green amide synthesis. Enzymes, such as lipases, can effectively catalyze the amidation of carboxylic acids and amines under mild reaction conditions. researchgate.net Specifically, Candida antarctica lipase B (CALB) has been successfully employed for the synthesis of N-alkyl-substituted amides, including this compound. researchgate.netresearchgate.net This enzymatic approach offers several advantages:

Mild Reaction Conditions: Biocatalytic reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption. researchgate.net

High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts.

Solvent-Free Systems: In some cases, these reactions can be performed in a solvent-free system, which significantly reduces the environmental impact associated with solvent use and disposal. researchgate.net

Renewable Catalysts: Enzymes are biodegradable and derived from renewable resources.

The table below presents findings from a study on the biocatalytic synthesis of N-alkyl amides, including this compound.

| Carboxylic Acid | Amine | Catalyst | Reaction Time (h) | Yield (%) |

| Butyric acid | Hexylamine | Candida antarctica lipase B | 16-20 | 80.4 |

| Pentanoic acid | Hexylamine | Candida antarctica lipase B | 16-20 | - |

| Hexanoic acid | Hexylamine | Candida antarctica lipase B | 16-20 | - |

| Data sourced from a study on the biocatalytic amidation of carboxylic acids. researchgate.net |

Atom Economy and Waste Reduction are central tenets of green chemistry. Catalytic direct amidation, where a carboxylic acid and an amine react to form an amide with water as the only byproduct, is the most atom-economical method. catalyticamidation.infomdpi.com The use of catalysts, such as those based on boron mdpi.comorganic-chemistry.org or imidazole rsc.orgrsc.org, can facilitate this transformation, avoiding the need for stoichiometric activating agents and thus minimizing waste.

The choice of solvents is another critical factor in the sustainability of a synthetic process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or biodegradable solvents. google.com For peptide synthesis, which shares the common feature of amide bond formation, propylene (B89431) carbonate has been investigated as a greener substitute for hazardous solvents like dichloromethane (B109758) (DMF). mdpi.com The development of solvent-free reaction conditions, as seen in some biocatalytic methods, is an even more desirable goal. researchgate.net

Furthermore, the principles of designing safer chemicals and reducing derivatives are also relevant. This involves choosing starting materials and designing synthetic routes that minimize toxicity and avoid the use of protecting groups, which add steps and generate waste. google.com By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Advanced Analytical Characterization Techniques in N Hexylbutyramide Research

Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are fundamental in the study of N-Hexylbutyramide, providing insights into its structural framework and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule. hw.ac.uklibretexts.org

In ¹H NMR spectroscopy, the chemical shifts, integration of signals, and splitting patterns reveal the number of different types of protons, their relative numbers, and their neighboring protons, respectively. libretexts.org For this compound, specific signals corresponding to the protons of the hexyl chain and the butyramide (B146194) moiety can be precisely assigned.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its hybridization state (sp³, sp², sp) and the nature of its neighboring atoms. compoundchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | ~173 |

| α-Carbon (CH₂) | ~2.1 | ~36 |

| β-Carbon (CH₂) | ~1.6 | ~19 |

| γ-Carbon (CH₂) | ~0.9 | ~14 |

| N-CH₂ | ~3.2 | ~39 |

| (CH₂)₄ | ~1.3-1.5 | ~22, 26, 31 |

| CH₃ | ~0.9 | ~14 |

| NH | ~5.4 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Characterization of Functional Groups and Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.orggelest.comwiley.com The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. gelest.comrsc.org

Key absorptions include a strong band for the carbonyl (C=O) stretching vibration of the amide group, typically found in the range of 1630-1680 cm⁻¹. The N-H stretching vibration appears as a moderate to strong band around 3300 cm⁻¹, and its position and shape can provide information about hydrogen bonding. The C-H stretching vibrations of the alkyl chains are observed in the 2850-2960 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3350-3250 |

| C-H (sp³) | Stretch | 2960-2850 |

| C=O (Amide I) | Stretch | 1680-1630 |

| N-H | Bend (Amide II) | 1550-1510 |

| C-N | Stretch | 1400-1200 |

Mass Spectrometry for Molecular Identification and Mechanistic Probing

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is crucial for determining the molecular weight of this compound and for identifying its fragments and degradation products.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Stoichiometric Determination of Complexes

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules. nih.govuvic.ca In the context of this compound research, ESI-MS is used to accurately determine its molecular weight by observing the protonated molecule [M+H]⁺. mdpi.com This technique is also valuable for studying non-covalent complexes that this compound might form with other molecules, providing information on their stoichiometry. uvic.ca

Application of Mass Spectrometry in Degradation Product Identification and Pathway Mapping

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and characterizing degradation products of this compound. mdpi.comnih.govnih.gov By subjecting the compound to stress conditions such as hydrolysis, oxidation, or photolysis, any resulting degradation products can be separated and analyzed. mdpi.comresearchgate.net The mass spectrometer provides the molecular weights of these products, and tandem mass spectrometry (MS/MS) experiments can be performed to fragment the degradation products and elucidate their structures. nih.gov This information is critical for mapping the degradation pathways of this compound. mdpi.comnih.gov

Chromatographic Separation Techniques for Purity, Quantification, and Process Monitoring

Chromatographic methods are fundamental in the analysis of this compound, offering powerful tools for separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. wikipedia.orgopenaccessjournals.comadvancechemjournal.com Its high resolution and sensitivity make it indispensable for purity assessment and quality control in both laboratory and industrial settings. torontech.comresearchgate.net

The selection of the mobile and stationary phases is critical for effective separation. wikipedia.orgphenomenex.com For a moderately polar compound like this compound, reversed-phase HPLC is often employed. advancechemjournal.com In this mode, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. A common mobile phase for analyzing amides is a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. ejgm.co.uk This setup allows for the efficient separation of this compound from both more polar and less polar impurities.

Detection is typically achieved using a UV detector, as the amide functional group exhibits absorbance in the UV region. For quantitative analysis, a calibration curve is constructed by running standards of known this compound concentrations. The peak area of the analyte in a sample is then used to determine its concentration. ejgm.co.uk The precision of HPLC methods is often high, with relative standard deviations (RSD) for repeated measurements typically below 5%.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value/Type | Purpose |

| Column | C18 (Reversed-Phase) | Stationary phase for separating based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds from the column; gradient allows for separation of a wider range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and, consequently, the retention times. |

| Detector | UV-Vis (e.g., at 210 nm) | Detects the analyte based on its absorbance of UV light. |

| Injection Volume | 10 µL | The volume of the sample introduced into the system. |

This table represents a typical starting point for method development; actual conditions may vary based on the specific sample matrix and impurities.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. ijpsjournal.com In the context of this compound synthesis and storage, GC is crucial for identifying and quantifying volatile by-products or residual starting materials. ijpsjournal.comgoogleapis.com The sample is vaporized and carried by an inert gas through a column, where separation occurs based on boiling point and interaction with the stationary phase. scioninstruments.cominnovatechlabs.com

For the analysis of potential volatile impurities in this compound, a capillary column with a non-polar or mid-polar stationary phase is often suitable. researchgate.net A Flame Ionization Detector (FID) is commonly used for its sensitivity to a wide range of organic compounds. When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative data but also structural information, enabling the definitive identification of unknown by-products. scioninstruments.cominnovatechlabs.com

In some cases, derivatization may be necessary to increase the volatility of certain by-products for GC analysis. scioninstruments.comtcichemicals.com This involves a chemical reaction to convert a less volatile compound into a more volatile derivative. tcichemicals.com

Table 2: Potential Volatile By-products in this compound Synthesis and Their Analysis by GC

| Potential By-product | Reason for Presence | Typical GC Column Phase |

| Hexylamine (B90201) | Unreacted starting material | Mid-polar (e.g., 5% phenyl-polysiloxane) |

| Butyric anhydride | Unreacted starting material | Non-polar (e.g., polydimethylsiloxane) |

| Butyric acid | Hydrolysis product | Often requires derivatization for good peak shape |

| N-Hexanol | Potential impurity in hexylamine | Polar (e.g., polyethylene (B3416737) glycol) |

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Purification

Advanced Characterization for Supramolecular Assemblies and Material Properties

Beyond purity and quantification, understanding the behavior of this compound at a molecular and elemental level requires more advanced techniques, especially in applications like solvent extraction.

Small-Angle and Wide-Angle X-ray Scattering (SWAXS) are powerful, non-destructive techniques used to probe the structure of materials from the angstrom to the nanoscale. univ-rennes1.fr In the study of this compound, particularly in its role as an extractant in organic solutions, SWAXS can provide invaluable insights into its self-assembly and the formation of supramolecular structures. osti.govacs.org

Small-Angle X-ray Scattering (SAXS) investigates larger structural features, such as the size and shape of aggregates or micelles that can form in the organic phase. osti.govrsc.orgacs.org The scattering patterns can reveal whether this compound molecules are randomly dispersed or if they organize into larger, ordered structures, which can significantly impact their extraction efficiency. researchgate.net For instance, studies on similar amide-based extractants have used SAXS to understand how aggregation is influenced by concentration and the presence of water or extracted species. osti.govrsc.org

Wide-Angle X-ray Scattering (WAXS), on the other hand, provides information about shorter-range order, such as the packing of molecules and crystallinity. univ-rennes1.frresearchgate.net WAXS can be used to study the liquid structure of this compound and how it changes with temperature or upon interaction with other molecules. univ-rennes1.fr Together, SAXS and WAXS offer a comprehensive picture of the structural organization of this compound across different length scales. univ-rennes1.fracs.org

Table 3: Information Obtainable from SWAXS Analysis of this compound Systems

| Technique | Information Provided | Relevance to this compound Research |

| SAXS | Size, shape, and spacing of aggregates (e.g., reverse micelles) acs.org | Understanding the mechanism of solvent extraction and conditions leading to phase separation. researchgate.net |

| WAXS | Molecular packing, crystallinity, and short-range order univ-rennes1.fr | Characterizing the physical state of this compound and its interactions at the molecular level. researchgate.net |

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.comresearchgate.net It is particularly useful in studies where this compound is employed as an extractant for metal ions. 911metallurgist.com After a liquid-liquid extraction process, where an aqueous phase containing metal ions is contacted with an organic phase containing this compound, XRF can be used to quantify the amount of metal that has been transferred into the organic phase or to measure the residual metal concentration in the aqueous phase. spectroscopyeurope.compjoes.com

The technique works by irradiating the sample with high-energy X-rays, which causes the elements within the sample to emit characteristic "fluorescent" X-rays. thermofisher.com The energy of these emitted X-rays is unique to each element, allowing for qualitative identification, while their intensity is proportional to the concentration of the element in the sample, enabling quantitative analysis. 911metallurgist.comthermofisher.com XRF is advantageous because it is often fast, requires minimal sample preparation, and can be used for a wide range of elements. researchgate.netspectroscopyeurope.com

In the context of this compound extraction studies, XRF can be used to generate calibration curves from standards of known metal concentrations to accurately determine the efficiency of the extraction process under various conditions. spectroscopyeurope.com

Table 4: Application of XRF in this compound Extraction Studies

| Analytical Goal | Sample Type | Information Gained |

| Determine Extraction Efficiency | Aqueous phase after extraction | Concentration of metal ions remaining after contact with this compound organic phase. |

| Quantify Metal Loading | Organic phase after extraction | Concentration of metal ions complexed with this compound. |

| Screen for Contaminants | This compound starting material | Presence and quantity of elemental impurities. |

Structure Activity Relationship Sar Studies of N Hexylbutyramide

Impact of Alkyl Chain Length on Biological Efficacy (e.g., Antinemic Potency)

The lengths of the alkyl chains in N-alkylamides, such as N-Hexylbutyramide, play a significant role in their biological activity. Studies on related N-alkyl substituted amides have demonstrated a clear correlation between alkyl chain length and antinemic (nematode-killing) potency.

Research on a series of N-alkyl substituted amides against the root-knot nematode, Meloidogyne incognita, revealed that an increase in the length of the alkyl chain can lead to a decrease in activity. researchgate.net For instance, N-propyl-butyramide was found to be the most potent among the tested amides, with its higher toxicity attributed to the smaller number of carbon atoms in its alkyl chain. researchgate.net This suggests that shorter alkyl chains may enhance the antinemic properties of these compounds. researchgate.net

The following table, based on a study of various N-alkylamides, illustrates the effect of the acid moiety's alkyl chain length on the mortality rate of M. incognita. researchgate.net

| Compound | Alkyl Chain Length (Acid Moiety) | % Mortality (at 500 ppm after 72h) |

| N-propyl-butyramide | 4 | 95 |

| N-propyl-pentanamide | 5 | 90 |

| N-propyl-hexanamide | 6 | 85 |

This interactive table demonstrates that as the alkyl chain length of the carboxylic acid part increases, the observed mortality rate decreases, indicating lower antinemic potency. researchgate.netresearchgate.net

This trend highlights a crucial aspect of the SAR for this class of compounds: the steric bulk and lipophilicity conferred by the alkyl chain length are critical determinants of their biological efficacy.

Steric and Electronic Effects of Substituents on Amide Reactivity and Selectivity

The reactivity of the amide bond in this compound is influenced by both steric and electronic factors. The amide group is generally less reactive than other carbonyl compounds due to resonance stabilization from the nitrogen lone pair. pearson.com However, substituents on both the nitrogen and the carbonyl carbon can modulate this reactivity.

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl groups, on the nitrogen or carbonyl carbon increase the electron density on the carbonyl oxygen and decrease the electrophilicity of the carbonyl carbon. This increased stability makes the amide less reactive towards nucleophilic attack. solubilityofthings.com

Electron-withdrawing groups (EWGs) have the opposite effect, increasing the carbonyl carbon's electrophilicity and making the amide more reactive. pearson.com

Steric Effects:

The size of the substituents near the amide bond can hinder the approach of reactants. pearson.com In this compound, the hexyl group on the nitrogen and the propyl group on the carbonyl side contribute to steric hindrance.

Compared to primary amides, secondary amides like this compound exhibit reduced reactivity due to the additional substituent on the nitrogen. solubilityofthings.com Increased steric bulk can slow down reactions such as hydrolysis. raineslab.com

In the context of specific reactions like the Staudinger ligation, studies have shown that while electronic effects can influence the rate of intermolecular reactions, steric effects can significantly diminish the rate of intramolecular steps, such as S→N acyl transfer. raineslab.com

Correlation of Molecular Descriptors with Ligand-Metal Complexation Properties in Solvent Extraction

N-alkylamides can act as ligands for metal ion extraction in hydrometallurgical processes. The efficiency and selectivity of this extraction are correlated with various molecular descriptors of the amide.

Studies on N,N-dialkyl amides for the extraction of uranium and thorium have shown that the complexation process is governed by both steric and electronic effects. researchgate.net Increased branching at the carbon atom adjacent to the carbonyl group can significantly suppress the extraction of certain metal ions, indicating a strong steric influence. researchgate.net

The stoichiometry of the metal-ligand complex formed in the organic phase is a key factor. For many amide-based ligands, a 1:2 metal-to-ligand ratio is common. researchgate.net The nature of the counter-anion in the aqueous phase also plays a major role in the selection of the extracting reagent. rsc.org

For instance, in the extraction of platinum group metals using N,N,N′,N′-tetra-alkylpyridinediamide ligands, shortening the terminal alkyl chains increases the ligand's hydrophilicity, allowing for complexation in the aqueous phase before extraction into an organic solvent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound analogues, QSAR can be a powerful tool to predict their potency and guide the design of new, more effective compounds.

In studies of related N-alkylamides, QSAR models have been successfully developed to predict antinemic activity. researchgate.net These models often identify key molecular descriptors that influence the biological activity. For example, in a study of phenolic acid amides, descriptors such as +vePotentialSurfaceArea, XAMostHydrophobic, and SaasCE-index were found to be major influencers of insecticidal activity. researchgate.net

Similarly, for larvicidal N-alkylamides, QSAR studies have revealed that the chain length, degree of unsaturation, and terminal methylation are critical factors influencing their potency against mosquito larvae. researchgate.net The lipophilicity of the molecule, often represented by logP, is another crucial parameter in these models. researchgate.net

Conformational Analysis and its Influence on Biological and Physicochemical Activities

The three-dimensional conformation of this compound can significantly impact its biological and physicochemical properties. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. chemistrysteps.com

For amides, the planarity of the amide bond due to resonance restricts rotation around the C-N bond. However, rotations around other single bonds, such as those in the hexyl and butyl chains, lead to various conformers with different energies and stabilities. The relative populations of these conformers are influenced by steric and electronic interactions within the molecule. auremn.org.br

Advanced Applications and Emerging Research Directions for N Hexylbutyramide

Applications in Nuclear Fuel Cycle and Radiochemical Separations

N-alkyl amides, particularly branched isomers like N,N-di-(2-ethylhexyl)butyramide (DEHBA), are gaining prominence as effective extractants in the reprocessing of spent nuclear fuel. researchgate.netmdpi.com These compounds are central to advanced partitioning and transmutation strategies, which aim to separate long-lived radiotoxic actinides from other waste products. acs.org A key advantage of these "CHON" extractants (containing only Carbon, Hydrogen, Oxygen, and Nitrogen) is their complete incinerability, which minimizes the generation of secondary radioactive waste compared to traditional phosphorus-containing agents like tri-n-butyl phosphate (B84403) (TBP). acs.org

Selective Recovery and Purification of Uranium, Plutonium, and Americium

The structural configuration of N-alkyl amides is crucial to their selectivity in extracting actinides. The degree of branching in the alkyl chains near the carbonyl group allows for fine-tuning of the molecule's extraction properties.

Uranium and Plutonium Co-extraction: Straight-chain or less-branched N-alkyl amides, such as N,N-di-(2-ethylhexyl)butyramide (DEHBA), are effective for the co-extraction of both Uranium (VI) and Plutonium (IV). researchgate.netmdpi.com Studies have shown that DEHBA exhibits higher extraction ratios for Pu(IV) than for U(VI) at high nitric acid concentrations. mdpi.com This property is valuable in processes where the goal is to recover both elements together.

Selective Uranium Extraction: In contrast, more sterically hindered (branched) isomers like N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA) demonstrate high selectivity for U(VI) over tetravalent actinides like Pu(IV) and Thorium (Th(IV)). researchgate.netsioc-journal.cn This selectivity allows for the separation of uranium from plutonium without the need for reducing agents, a significant advantage in preventing plutonium proliferation. acs.orgnih.gov Research has confirmed that extraction values for Pu(IV) with DEHiBA are negligibly small. mdpi.com

Americium Extraction: Research has also explored the co-recovery of hexavalent minor actinides, including Americium (Am), alongside U, Np, and Pu. researchgate.netresearchgate.net While americium is difficult to oxidize to its hexavalent state, once achieved, N-alkyl amides can be used for its extraction. researchgate.net Studies comparing different amides found that the extraction efficiency for oxidized americium decreases in the order of DEHBA > N,N-dihexyloctanamide (DHOA) > DEHiBA. researchgate.netresearchgate.net A demonstration of the simultaneous co-extraction of U, Np, Pu, and Am using DEHiBA found that the distribution coefficients decreased with increasing atomic number (U > Np > Pu > Am). researchgate.net

Actinide Extraction Selectivity of N-Alkyl Amide Isomers

| Compound | Primary Application | Selectivity Profile | Reference |

|---|---|---|---|

| N,N-di-(2-ethylhexyl)butyramide (DEHBA) | U(VI) and Pu(IV) Co-extraction | Effectively extracts both U(VI) and Pu(IV). | researchgate.netmdpi.com |

| N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA) | Selective U(VI) Extraction | High selectivity for U(VI) over Pu(IV) and other tetravalent actinides. | researchgate.netsioc-journal.cnnih.gov |

Role in Advanced Aqueous Reprocessing Technologies (e.g., GANEX Process)

N-alkyl amides are integral to the development of advanced reprocessing technologies like the Group ActiNide EXtraction (GANEX) process. nih.govtandfonline.com The GANEX process is designed for the hydrometallurgical reprocessing of Generation IV spent nuclear fuels and involves two main extraction cycles. researchgate.net

In the first GANEX cycle, the bulk of uranium is selectively separated from the dissolved spent fuel. nih.govresearchgate.net The monoamide N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA) was specifically chosen for this task due to its excellent properties for extracting U(VI) with high selectivity against Pu(IV). nih.govnih.gov This allows for more than 99.999% of the uranium to be recovered in a countercurrent process using laboratory-scale mixer-settlers. nih.gov

In some variations of the GANEX process, researchers have successfully substituted the traditional extractant TBP with N,N-di-(2-ethylhexyl)butyramide (DEHBA) in the second cycle, which focuses on the group separation of the remaining transuranic elements (Np, Pu, Am, Cm). tandfonline.com The use of these CHON-based ligands is a key feature of the GANEX concept, which aims to be independent of the PUREX process and minimize secondary waste. acs.org

Investigations into the Radiolytic Stability of N-Alkyl Amides in High-Radiation Environments

For any extractant to be viable in nuclear fuel reprocessing, it must withstand the intense radiation fields without significant degradation. N-alkyl amides have been shown to possess good radiolytic stability, comparable or even superior to TBP. researchgate.netmdpi.com

Biotechnological and Agricultural Applications

Beyond the nuclear industry, the fundamental structure of N-alkyl amides is being explored for novel applications in biotechnology and agriculture, particularly as nematicidal agents and for controlling microbial biofilms.

Development of Next-Generation Nematicidal Agents

Plant-parasitic nematodes cause significant economic losses to global agriculture, creating a demand for new and effective nematicides. researchgate.net Research has demonstrated that various amide compounds possess nematicidal properties. sioc-journal.cnresearchgate.netacs.org

A study evaluating a series of N-alkyl substituted amides against the root-knot nematode Meloidogyne incognita found that several compounds had significant activity. nih.gov Notably, N-propyl-hexanamide was identified as a potent agent. The same study observed that increasing the length of the alkyl chain tended to decrease the nematicidal activity, suggesting an optimal chain length for efficacy. nih.gov While research has not focused specifically on N-Hexylbutyramide, the demonstrated activity of its close structural relatives like N-propyl-hexanamide indicates a promising avenue for the development of new nematicidal agents based on the N-alkyl amide scaffold. nih.gov This area of research is active, with scientists designing and synthesizing novel amide derivatives containing various chemical moieties to enhance their potency and understand their mechanism of action, which may involve promoting oxidative stress in the nematodes. sioc-journal.cnnih.govacs.org

Nematicidal Activity of N-Alkyl Amides against M. incognita

| Compound | LC50 Value (ppm) | Key Finding | Reference |

|---|---|---|---|

| N-propyl-butyramide | 67.46 | Most active amide tested in the study. | nih.gov |

| N-propyl-pentanamide | 83.49 | Significant activity. | nih.gov |

| N-propyl-hexanamide | 96.53 | Demonstrates significant activity, highlighting the potential of the C6 alkyl chain structure. | nih.gov |

Strategies for Microbial Biofilm Control in Plant Health and Beyond

Microbial biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix. They are notoriously resistant to conventional antimicrobial agents and pose significant challenges in medicine and agriculture. A key mechanism governing biofilm formation is quorum sensing (QS), a system of cell-to-cell communication. researchgate.net

Emerging research focuses on identifying compounds that can inhibit QS pathways, thereby preventing biofilm formation. N-alkyl amides and related structures have shown promise as anti-biofilm agents. researchgate.netmdpi.com Studies have shown that long-chain alkyl amides can inhibit biofilm formation in bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.netmdpi.com The length of the alkyl chain is a critical factor in this activity. mdpi.com For instance, one study investigating N-alkylimidazole derivatives found that hexylimidazole exhibited the most potent inhibitory activity against P. aeruginosa PAO1. researchgate.net Another study on N-acyl cyclopentylamides also highlighted the critical role of the acyl side chain length in inhibiting QS and biofilm formation in P. aeruginosa. asm.org

These findings suggest that the hexyl group, as found in this compound, could be a key structural feature for designing molecules that interfere with bacterial communication and virulence. While direct studies on this compound for biofilm control are not yet prevalent, the consistent findings on the efficacy of related N-alkyl amides position this class of compounds as a promising platform for developing new strategies to manage pathogenic biofilms in both clinical and agricultural settings. acs.orgnih.gov

Novel Applications in Materials Science and Supramolecular Chemistry

The exploration of N-alkylamides, including this compound, is gradually extending beyond traditional solvent extraction into the realms of materials science and supramolecular chemistry. These fields focus on designing and creating structured, functional materials from molecular components. The ability of this compound and its chemical relatives to engage in self-assembly and complexation makes them intriguing candidates for constructing novel material systems.

Design of Extracting Microemulsions and Self-Assembled Systems

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant molecules. In the context of solvent extraction, the organic phase containing an extractant like an N,N-dialkylamide can form microemulsion-like structures when it complexes with metal ions and nitric acid from the aqueous phase. These are sometimes referred to as "extracting microemulsions." The formation of these systems is a critical area of study, as the aggregation behavior of the extractant-metal complexes significantly impacts the physicochemical properties of the organic phase, such as viscosity.

While specific research on this compound in this area is not extensively documented, studies on closely related N,N-dialkylamides provide significant insights. For instance, the viscosity of the organic phase in liquid-liquid extraction processes can increase substantially upon high metal and extractant concentrations, which poses challenges for industrial applications. This phenomenon is linked to the formation of extensive, interconnected microstructures. cmu.eduresearchgate.net

Research on various N,N-dialkylamides has led to the development of models to understand and predict viscosity trends based on the molecular and mesoscopic properties of the system. cmu.edu These models aim to enable the knowledge-based design of extracting microemulsions with low-viscosity microstructures, even at high metal loadings. researchgate.net The structure of the amide, particularly the branching of the alkyl chains, plays a crucial role in determining the nature of the self-assembled aggregates and, consequently, the bulk properties of the solvent phase. For example, branched-chain amides like N,N-di(2-ethylhexyl)isobutyramide (DEHiBA) have been studied for their different extraction behaviors compared to straight-chain amides. researchgate.net

A study investigating the extraction of plutonium explored the influence of the acyl chain length by comparing N,N-dihexylbutyramide, N,N-dihexylvaleramide, and N,N-dihexylhexanamide. researchgate.net This highlights that subtle changes in the molecular structure, such as the length of the butyramide (B146194) group, can be used to tune the extraction properties and the nature of the self-assembled systems. The supramolecular self-assembly of these extractant molecules is suggested to be a key factor controlling their selectivity in metal extraction. researchgate.net

Exploration of this compound in Functional Material Design

The principles of self-assembly and molecular recognition inherent in the function of this compound and related amides are fundamental to the design of functional materials. Functional materials are designed to possess specific properties that allow them to perform a particular function, for example, in sensors, electronics, or catalysis. openaccessjournals.combilkent.edu.tr The development of such materials often relies on controlling their structure at the molecular and supramolecular levels. openaccessjournals.com

While direct applications of this compound in functional material synthesis are not yet widely reported, the broader class of amides is integral to various supramolecular structures. The hydrogen-bonding capability of the amide group is a powerful tool for directing the self-assembly of molecules into well-defined architectures like sheets, tapes, and fibers. A patent has been granted for a more complex derivative, 4-(2-amino-1H-imidazol-4-yl)-N-hexyl-butyramide hydrochloride, which is noted for its role in inhibiting microbial biofilms, a process related to self-assembly on surfaces. google.com

The synthesis of functional materials is a field that increasingly integrates organic synthesis with materials chemistry to create materials with precisely controlled properties. cmu.edubilkent.edu.tr The potential for this compound and similar molecules lies in their use as building blocks for more complex supramolecular systems. Their ability to complex with metal ions could be harnessed to create hybrid organic-inorganic materials with interesting electronic or magnetic properties. The exploration of N,N-dialkylamides in the context of nuclear fuel reprocessing is, in itself, a form of functional material design, where the "function" is the selective extraction of specific metal ions. osti.govresearchgate.net

Toxicological Research and Environmental Fate of N Hexylbutyramide

Molecular Mechanisms of Toxicity for N-Alkyl Amide Compounds

The toxicity of N-alkyl amide compounds, including N-Hexylbutyramide, is rooted in their chemical structure and reactivity. As a class, these molecules can interact with biological systems through various mechanisms, leading to cellular and biochemical disruptions.

Interactions with Cellular Components and Biochemical Pathways (e.g., Metabolic Disruption)

N-alkyl amides are part of a broader chemical class that can act as electrophiles. Electrophilic compounds are characterized by their ability to react with nucleophiles, which are abundant in biological systems. Many toxicants produce cellular damage by forming covalent adducts with specific proteins. nih.gov For some amides, particularly α,β-unsaturated amides, this toxicity is mediated through adduct formation with the soft nucleophilic thiolate sulfhydryl groups on cysteine residues of cellular proteins. acs.org This covalent binding can alter the protein's structure and function, leading to the inactivation of critical enzymes and disruption of nerve terminal processes. nih.gov

While this compound is a saturated amide, the amide functional group itself can still participate in interactions that disrupt cellular processes. Some studies on various amide compounds have noted that their antimicrobial activity may be linked to actions on mitochondrial respiration, although this mechanism is not universally established and requires further evidence. asm.org The interaction of N-alkyl amides with cellular membranes and enzymes can lead to a general disruption of metabolic pathways, affecting energy production and cellular homeostasis.

Table 1: Potential Molecular Interactions of N-Alkyl Amides

| Interaction Type | Biological Target | Potential Consequence |

|---|---|---|

| Covalent Adduct Formation | Cysteine residues in proteins nih.govacs.org | Enzyme inhibition, disruption of protein function nih.gov |

| Metabolic Interference | Mitochondrial components asm.org | Disruption of cellular respiration and energy production asm.org |

Biotransformation and Metabolite Formation of this compound in Biological Systems

Biotransformation is a critical metabolic process that modifies xenobiotics like this compound to facilitate their excretion. nih.gov This process typically occurs in two phases. drughunter.compharmacologycanada.org

Phase I Metabolism: This phase involves reactions such as oxidation, reduction, or hydrolysis, which introduce or expose polar functional groups. nih.gov For this compound, the most probable Phase I reaction is the hydrolysis of the amide bond. This reaction would be catalyzed by amidase enzymes, splitting the molecule into two smaller, more polar components: hexylamine (B90201) and butyric acid. Another potential, though less common, pathway could be the oxidation of the hexyl chain.

Phase II Metabolism: In this phase, the original molecule or its Phase I metabolites are conjugated with endogenous hydrophilic groups, such as glucuronic acid, sulfate, or amino acids, to form highly water-soluble compounds that can be easily excreted. nih.govdrughunter.com The hexylamine produced from hydrolysis could undergo N-glucuronidation. Butyric acid, a short-chain fatty acid, can be further metabolized through normal cellular pathways or conjugated with molecules like glycine (B1666218) or glucuronic acid before excretion.

The primary site for these biotransformation reactions is the liver, specifically within liver cells called hepatocytes, although other tissues like the intestine and kidneys also possess metabolic capabilities. nih.gov

Table 2: Predicted Biotransformation Pathway of this compound

| Phase | Reaction Type | Parent/Intermediate | Key Metabolite(s) |

|---|---|---|---|

| Phase I | Amide Hydrolysis | This compound | Hexylamine + Butyric Acid |

| Phase II | N-Glucuronidation | Hexylamine | Hexylamine-N-glucuronide |

| Phase II | Acyl-Glucuronidation | Butyric Acid | Butyryl-glucuronide |

| Phase II | Amino Acid Conjugation | Butyric Acid | Butyryl-glycine |

Environmental Persistence and Degradation Pathways

The environmental fate of a chemical is determined by its resistance to various degradation processes. up.pt Chemicals that resist degradation can persist and accumulate, potentially posing long-term risks. nih.gov

Biotic Degradation by Microorganisms and Environmental Impact Assessment

Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms such as bacteria and fungi, and it is the primary mechanism for the removal of many organic pollutants from the environment. up.ptnih.govnih.gov

Microorganisms possess a vast array of enzymes capable of metabolizing xenobiotic compounds, which they can use as a source of carbon, nitrogen, and energy. nih.gov For this compound, microbial amidases can cleave the amide bond, releasing hexylamine and butyric acid. These smaller molecules can then be readily assimilated into the central metabolic pathways of the microorganisms. mdpi.com The efficiency of biodegradation depends on several factors, including:

Chemical Structure: The relatively simple, linear structure of this compound makes it a likely candidate for microbial degradation. nih.gov

Environmental Conditions: Factors such as oxygen availability, nutrient levels (especially nitrogen and phosphorus), temperature, and pH significantly influence microbial activity and degradation rates. enviro.wikifrontiersin.org

Microbial Community: The presence of a microbial community adapted to degrading similar compounds is crucial for efficient breakdown. mdpi.com

An environmental impact assessment for this compound would consider its potential for persistence and bioaccumulation. Given its structure, it is expected to be biodegradable and not persist in the environment for long periods under favorable conditions. umweltbundesamt.de This reduces the likelihood of long-term accumulation and associated ecological risks.

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 85350 |

| Acrylamide | 6579 |

| Cysteine | 5862 |

| Hexylamine | 8102 |

| Butyric acid | 264 |

| Glucuronic acid | 933 |

| Sulfate | 1117 |

| Glycine | 750 |

| Water | 962 |

| Aniline | 6115 |

| Quercetin | 5280343 |

Conclusion and Future Perspectives on N Hexylbutyramide Research

Synthesis of Current Knowledge and Major Findings

N-Hexylbutyramide is a secondary amide characterized by a hexyl group attached to the nitrogen atom and a butyryl group. Current scientific knowledge positions this compound primarily within the broader context of amide chemistry, particularly in relation to its more complex analogues used in solvent extraction processes.

The synthesis of this compound has been described in the literature, for instance, through the reaction of an appropriate acid chloride with an amine. rsc.org One documented method reports its formation as a colorless oil. rsc.org It serves as a fundamental structural motif and a building block for more complex molecules. For example, it has been used as a precursor in the synthesis of compounds like 4-(2-amino-1H-imidazol-4-yl)-N-hexyl-butyramide hydrochloride, which has been investigated for its biological activities. google.comgoogle.com

A significant area of research for structurally related amides is in the field of nuclear fuel reprocessing. whiterose.ac.uk N,N-dialkyl amides are explored as alternatives to tri-n-butyl phosphate (B84403) (TBP) for the extraction of actinides like uranium and plutonium. acs.orgresearchgate.net These amides are favored because they are incinerable, adhering to the CHON principle (composed only of Carbon, Hydrogen, Oxygen, and Nitrogen), which simplifies waste management. inl.gov Research has demonstrated that the structure of the alkyl groups on the amide is critical for tuning the selectivity of metal ion extraction. acs.org Specifically, branched-chain amides like N,N-di(2-ethylhexyl)isobutyramide (DEHiBA) show high selectivity for U(VI) over Pu(IV), while n-alkane substituted amides like N,N-di(2-ethylhexyl)butyramide (DEHBA) tend to co-extract both. inl.govscispace.com As a simple N-mono-substituted n-alkane amide, this compound represents a foundational structure whose properties can help elucidate the fundamental mechanisms governing this selectivity.

The following table summarizes key research findings related to this compound and its close structural analogues.

| Research Area | Compound(s) Studied | Key Findings | Citations |

| Chemical Synthesis | This compound | Synthesized as a colorless oil via standard amidation procedures. | rsc.org |

| Precursor Chemistry | This compound | Used to synthesize 4-(2-amino-1H-imidazol-4-yl)-N-hexyl-butyramide for biofilm inhibition studies. | google.comgoogle.com |

| Nuclear Fuel Reprocessing | DEHBA, DEHiBA | Amide structure (branched vs. n-alkane) dictates selectivity for U(VI) and Pu(IV) extraction. | inl.govscispace.com |

| Nuclear Fuel Reprocessing | DEHBA, DEHiBA | CHON-compliant amides are promising TBP alternatives for simplified waste management. | inl.govchalmers.se |

| Agricultural Science | N-hexyl-butyramide derivatives | Imidazole (B134444) derivatives show potential for inhibiting microbial biofilm formation in plants. | google.comgoogle.com |

Identification of Critical Knowledge Gaps and Unexplored Research Questions

Despite its foundational structure, research focusing specifically on this compound is limited. The preponderance of studies on more complex, N,N-disubstituted analogues like DEHBA and DEHiBA highlights significant knowledge gaps concerning this simpler amide. researchgate.netresearchgate.net

The primary knowledge gaps are:

Quantitative Extraction Data: While the qualitative role of n-alkane amides in metal extraction is acknowledged, there is a lack of specific thermodynamic and kinetic data for this compound. The precise distribution coefficients, extraction enthalpies, and complexation constants for its interaction with actinides and lanthanides are largely uncharacterized. researchgate.net

Radiolytic Stability: The stability of extractants under high radiation is critical for nuclear applications. inl.gov While the radiolytic degradation of DEHBA and DEHiBA has been a subject of study, the behavior of this compound under similar conditions is unknown. Understanding its degradation pathways would provide a baseline for the effects of N-substitution and alkyl chain complexity.

Physicochemical Properties: Comprehensive data on fundamental physicochemical properties beyond basic spectral characterization are sparse. Information on its solubility in various organic diluents, viscosity of its solutions, and interfacial tension behavior is needed for process modeling.

Biological Activity Spectrum: Research into the biological activity of this compound itself is underdeveloped. While its derivative has been studied for anti-biofilm properties, the potential for the parent compound to exhibit nematicidal, insecticidal, or antimicrobial activities, as seen in other simple amides, remains an open question. researchgate.net

Unexplored research questions include:

How do the extraction efficiencies and selectivities of this compound for f-block elements compare directly with its N,N-disubstituted analogue, N,N-dihexylbutyramide?

What are the primary degradation products of this compound under intense gamma irradiation, and how do they impact its extraction performance?

Can this compound or its simple derivatives be functionalized onto solid supports to create novel materials for selective ion chromatography?

What is the quantitative structure-activity relationship (QSAR) for this compound and related simple amides concerning potential pesticidal or antimicrobial applications?

Future Trajectories for Interdisciplinary Research and Practical Innovations

Addressing the identified knowledge gaps requires a multifaceted, interdisciplinary approach that integrates various scientific fields. nordforsk.orgutexas.edu The complexity of modern scientific challenges necessitates collaboration across traditional disciplinary boundaries to foster innovation. nih.govaup.nl

Computational Chemistry and Chemical Engineering: Future research should involve a synergy between experimental work and computational modeling. Density Functional Theory (DFT) calculations can predict the geometries and binding energies of this compound-metal complexes, providing theoretical support for experimental extraction data. Chemical engineers can use this data to develop robust process models for solvent extraction circuits, optimizing parameters for potential industrial applications.

Materials Science and Nanotechnology: A promising trajectory is the development of advanced separation materials. This compound could be grafted onto polymer resins or silica (B1680970) nanoparticles. This would transform a liquid-liquid extraction agent into a solid-phase extractant, potentially leading to more efficient, less solvent-intensive separation processes for metal recovery and environmental remediation.

Agricultural and Environmental Science: Building on preliminary findings with its derivatives, an interdisciplinary effort involving chemists and agricultural scientists could explore the potential of this compound as a lead compound for new agrochemicals. google.comgoogle.com This research should focus on synthesizing a library of related amides and screening them for activity against plant pathogens and pests, while also evaluating their environmental fate and biodegradability. researchgate.net

Biocatalysis and Green Chemistry: Practical innovation can be achieved by developing sustainable synthesis routes. Research into enzymatic synthesis, for example using lipases, could provide a greener alternative to traditional chemical methods, operating under milder conditions and potentially reducing waste. researchgate.net

Potential for this compound to Address Global Challenges in Chemistry and Beyond

While a simple molecule, research into this compound can contribute to solving significant global challenges, particularly in sustainable energy and food security. rsc.orgscr.sch.idnottingham.edu.cn

Sustainable Energy and Nuclear Waste Management: The future of nuclear energy, a key low-carbon power source, depends on developing safe and efficient methods for recycling used nuclear fuel and managing radioactive waste. chalmers.sechalmers.se Amides are central to next-generation extraction processes (e.g., GANEX) designed to separate long-lived actinides, reducing the long-term radiotoxicity of nuclear waste. researchgate.netchalmers.se By providing fundamental data on the simplest relevant amide structures, research on this compound underpins the rational design of more complex, highly selective extractants. This foundational knowledge is crucial for creating the robust and predictable separation technologies required for a closed nuclear fuel cycle.

Food Security and Crop Protection: The global challenge of feeding a growing population requires innovative solutions to protect crops from pests and diseases. quizlet.com The demonstrated anti-biofilm potential of an this compound derivative suggests that this chemical family could be a source of new agrochemicals. google.comgoogle.com Future research could lead to the development of targeted, effective, and environmentally benign pesticides or fungicides, contributing to increased agricultural productivity and food security.

Resource Efficiency and Critical Materials Recovery: Beyond the nuclear industry, amide-based extractants have potential applications in hydrometallurgy for recovering valuable and critical metals from electronic waste and mining ores. A thorough understanding of how simple amides like this compound interact with a wide range of metal ions could inform the design of systems for a more circular economy, reducing reliance on primary resource extraction. quizlet.com

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing N-Hexylbutyramide with high purity?

- Methodological Answer : Synthesis should involve standard amide bond formation, such as coupling hexylamine with butyric acid derivatives using carbodiimide-based reagents (e.g., EDC or DCC). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Confirm purity using TLC and melting point analysis. Reproducibility requires detailed documentation of solvent ratios, reaction times, and temperature control .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm alkyl chain integration and carbonyl resonance.

- Infrared Spectroscopy (IR) : Validate amide C=O stretch (~1640–1680 cm) and N-H bend (~1550 cm).

- Mass Spectrometry (MS) : High-resolution MS for molecular ion peak (MW: ~187.28 g/mol) .

- Quantitative purity assessment via HPLC with UV detection (λ = 210–220 nm) is advised .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) using gravimetric analysis. Document saturation concentrations at 25°C and 37°C.

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Monitor degradation products (e.g., hydrolysis to butyric acid) .

Advanced Research Questions

Q. What computational strategies are effective for predicting this compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- Use density functional theory (DFT) to calculate dipole moments, logP, and H-bonding potential.

- Molecular docking (AutoDock Vina) to explore interactions with biological targets (e.g., enzymes with amide-binding pockets).

- Validate predictions with empirical data from NMR chemical shifts and in vitro assays .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics while adhering to ethical guidelines?

- Methodological Answer :

- Animal Models : Select species (e.g., rodents) with metabolic pathways relevant to amide hydrolysis. Include control groups for baseline comparison.

- Dosing : Use pharmacokinetic modeling (non-compartmental analysis) to determine optimal doses.

- Ethical Compliance : Follow NIH preclinical guidelines for humane endpoints, sample sizes, and statistical power calculations .

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data across studies?

- Methodological Answer :

- Perform meta-analysis to identify heterogeneity sources (e.g., assay conditions, solvent variations).

- Apply Bayesian hierarchical models to quantify uncertainty.

- Replicate key experiments under standardized conditions (e.g., pH, temperature) to isolate variables .

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

- Methodological Answer :

- Cross-reference primary literature with raw spectral data repositories (e.g., Chemotion or nmrXiv).

- Validate peak assignments using 2D NMR (HSQC, HMBC) and spiking experiments with authentic standards.

- Report solvent and instrument parameters (e.g., MHz, deuterated solvents) to ensure comparability .

Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound research?

- Methodological Answer :

- Use electronic lab notebooks (e.g., Chemotion ELN) for structured data entry.

- Deposit raw data in repositories (RADAR4Chem) with standardized metadata (CAS number, synthesis protocols).

- Adopt IUPAC naming conventions and SMILES notations for interoperability .

Methodological Notes

- Data Contradictions : Address inconsistencies through systematic replication and transparent reporting of negative results .

- Reproducibility : Document all experimental variables (e.g., humidity, catalyst batches) to enable independent verification .

- Ethical Reporting : Disclose conflicts of interest and comply with journal-specific guidelines for preclinical or human subject research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.